2-Bromo-4-iodo-6-methylpyrimidine
Description
2-Bromo-4-iodo-6-methylpyrimidine is a halogenated pyrimidine derivative characterized by bromine and iodine substituents at positions 2 and 4, respectively, and a methyl group at position 4. This compound belongs to the pyrimidine family, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 5. The presence of halogens (Br and I) and a methyl group significantly influences its electronic, steric, and reactive properties.
Halogenated pyrimidines are widely used in pharmaceutical and agrochemical synthesis due to their versatility in substitution reactions. The iodine atom, being a superior leaving group compared to bromine, may enhance reactivity in nucleophilic aromatic substitution or cross-coupling reactions .
Properties
Molecular Formula |
C5H4BrIN2 |
|---|---|
Molecular Weight |
298.91 g/mol |
IUPAC Name |
2-bromo-4-iodo-6-methylpyrimidine |
InChI |
InChI=1S/C5H4BrIN2/c1-3-2-4(7)9-5(6)8-3/h2H,1H3 |
InChI Key |
MKUKTZSVTMHBGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Br)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodo-6-methylpyrimidine typically involves halogenation reactions. One common method is the bromination of 4-iodo-6-methylpyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods: Industrial production of 2-Bromo-4-iodo-6-methylpyrimidine may involve multi-step synthesis starting from commercially available pyrimidine derivatives. The process often includes halogen exchange reactions, where a pyrimidine derivative is first iodinated and then brominated. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-iodo-6-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in solvents like toluene or DMF.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Coupled products with aryl or vinyl groups.
Scientific Research Applications
2-Bromo-4-iodo-6-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the interactions of halogenated pyrimidines with biological targets, such as enzymes and receptors.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-iodo-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of halogen atoms can enhance binding affinity and selectivity for certain targets, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs and their properties:
Key Observations:
- Halogen Effects: Iodine in 2-bromo-4-iodo-6-methylpyrimidine likely accelerates substitution reactions compared to bromine-only analogs (e.g., 2-amino-4-bromo-6-methylpyrimidine) .
- Steric and Electronic Effects : Methyl groups at position 6 (common in all listed compounds) provide steric hindrance, directing reactivity to the less hindered positions (e.g., C4 iodine in the target compound).
- Ring Heteroatoms : Pyrimidines (two nitrogen atoms) exhibit stronger hydrogen-bonding capacity than pyridines (one nitrogen), affecting solubility and biological interactions .
Substitution Reactions
- Iodine as a Leaving Group: The C4 iodine in 2-bromo-4-iodo-6-methylpyrimidine is more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromine in analogs like 2-amino-4-bromo-6-methylpyrimidine .
- Amino vs. Halogen Functionality: 2-Amino-4-bromo-6-methylpyrimidine (CAS 5734-71-4) undergoes electrophilic substitution at the amino group, whereas halogenated derivatives favor nucleophilic displacement .
Spectroscopic and Computational Insights
Quantum chemical calculations on 2-amino-4-methoxy-6-methylpyrimidine () reveal that electron-donating groups (e.g., -NH₂, -OCH₃) increase electron density at the ring, altering UV-Vis and IR spectra. For 2-bromo-4-iodo-6-methylpyrimidine, the heavy iodine atom is expected to cause distinct NMR chemical shifts (e.g., downfield ¹H signals due to deshielding) and unique vibrational modes in IR spectroscopy .
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